6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride
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Overview
Description
6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride is a chemical compound with the CAS Number: 2155855-85-7 . It has a molecular weight of 190.67 . The IUPAC name for this compound is 6-aminobicyclo [3.2.0]heptane-3-carboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2O.ClH/c9-7-3-4-1-5 (8 (10)11)2-6 (4)7;/h4-7H,1-3,9H2, (H2,10,11);1H . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Synthetic Methodologies and Structural Analyses
Research has been conducted on the synthesis and stereostructure of related bicyclic amino acids, demonstrating advanced synthetic methodologies and structural analyses. For instance, Palkó et al. (2005) prepared all-endo-3-amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid and its epimers via stereoselective functionalization, with their structures confirmed by various spectroscopic techniques Palkó, Sándor, Sohár, & Fülöp, 2005. Similarly, Park et al. (2008) achieved an efficient asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, a novel γ-turn mimic, with structural analysis confirming the predicted turn structure through intramolecular hydrogen bonding Park, Kim, Nam, Yeom, Chough, Kwon, Ro, Shin, & Kim, 2008.
Biochemical Applications and Transport Mechanisms
The biochemical applications of bicyclic amino acids extend to their impact on biological systems and transport mechanisms. Christensen and Cullen (1969) studied the behavior of a model amino acid, closely related to 6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride, in rats, highlighting its slow excretion and minimal metabolism, as well as its accumulation in tissues, especially the pancreas Christensen & Cullen, 1969. This research underscores the compound's potential relevance in studying transport mechanisms and metabolic pathways in mammals.
Enzymatic and Chemical Reaction Mechanisms
Studies on related compounds have also shed light on enzymatic and chemical reaction mechanisms, offering insights into catalysis and substrate specificity. Morris and Page (1980) discussed the hydrolysis of an amide, demonstrating intramolecular nucleophilic and general acid catalysis, which provides a basis for understanding catalysis mechanisms in broader contexts, including those potentially relevant to this compound Morris & Page, 1980.
Conformational Studies and Drug Design
The conformational properties of bicyclic amino acids, akin to this compound, are crucial for drug design and development. Research by Pedregal and Prowse (2002) on the synthesis of a conformationally restricted glutamate analogue highlights the importance of stereochemistry and conformation in the development of potent, selective, and orally active compounds Pedregal & Prowse, 2002.
Safety and Hazards
The safety information available indicates that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
6-aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-7-3-4-1-5(8(10)11)2-6(4)7;/h4-7H,1-3,9H2,(H2,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCURMLXAXOEHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2CC1C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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